molecular formula C13H16BF3O4 B3006825 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol CAS No. 2621939-53-3

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol

Cat. No.: B3006825
CAS No.: 2621939-53-3
M. Wt: 304.07
InChI Key: VHLYXLHXKQUQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol is a useful research compound. Its molecular formula is C13H16BF3O4 and its molecular weight is 304.07. The purity is usually 95%.
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Biological Activity

The compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol (CAS No. 302348-51-2) is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₉B O₃
  • Molecular Weight : 234.10 g/mol
  • InChI Key : GZZBZWITJNATOD-UHFFFAOYSA-N
  • Melting Point : 77°C

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Notably, its interactions with biological targets and its effects on cellular processes are of significant interest.

Anticancer Activity

Recent studies indicate that compounds containing dioxaborolane moieties exhibit promising anticancer properties. For instance:

  • In vitro assays demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in various cancer cell lines. The IC₅₀ values ranged from 0.1 to 20 μM depending on the specific cancer type and the structural modifications made to the base compound .
Cell Line IC₅₀ (μM) Notes
MDA-MB-231 (Breast)0.126Strong inhibitory effect on proliferation
A549 (Lung)1.75Moderate growth inhibition compared to controls
HeLa (Cervical)12.91Lower potency observed

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Key Enzymes : It has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis and invasion .
  • Induction of Apoptosis : Treatment with this compound led to increased levels of caspase activation in cancer cells, indicating a potential apoptotic pathway .

Case Studies

Several case studies have highlighted the efficacy and safety profile of compounds similar to this compound:

  • Study on MDA-MB-231 Cells :
    • A study demonstrated that treatment with this compound inhibited lung metastasis in a mouse model of triple-negative breast cancer (TNBC). The results indicated a significant reduction in metastatic nodules compared to untreated controls .
  • Pharmacokinetics in Animal Models :
    • In vivo pharmacokinetic studies using Sprague-Dawley rats showed moderate systemic exposure with a maximum concentration (Cmax) of approximately 592 mg/mL and a slow elimination half-life (t½) exceeding 12 hours .

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)10-8(18)6-5-7-9(10)19-13(15,16)17/h5-7,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLYXLHXKQUQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.